3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Overview
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is an organic compound with the molecular formula C15H10ClF3O2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to a benzoyl chloride moiety
Biochemical Analysis
Biochemical Properties
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates . These interactions are crucial for the synthesis of intermediates required for the preparation of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . The nature of these interactions involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause severe skin burns and eye damage, indicating its potential cytotoxic effects . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, which may affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which are critical for the regulation of various cellular processes. The trifluoromethyl group in the compound plays a crucial role in its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is water-reactive and can produce flammable gases upon contact with water . This reactivity can lead to the degradation of the compound over time, affecting its efficacy and safety in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for the compound. High doses of the compound have been associated with severe cytotoxic effects, including skin burns and eye damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in the synthesis of intermediates for pyrazolo[1,5-a]pyrimidines highlights its importance in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues. The compound’s high electronegativity and large steric hindrance influence its transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors are essential for the compound’s activity and function within cells. The compound’s localization in specific subcellular compartments can affect its interactions with target biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl alcohol+Benzoyl chlorideBase3-[3-(Trifluoromethyl)benzyl]oxybenzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water as the nucleophile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Produced via hydrolysis.
Benzyl Alcohol Derivative: Obtained through reduction.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzoyl chloride moiety, making it highly reactive. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Lacks the benzyl ether linkage but shares the trifluoromethyl and benzoyl chloride functionalities.
3-(Trifluoromethyl)benzyl chloride: Contains the trifluoromethyl and benzyl groups but lacks the benzoyl chloride moiety.
3-(Trifluoromethyl)benzoic acid: The carboxylic acid derivative of 3-(trifluoromethyl)benzoyl chloride.
Uniqueness
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is unique due to the presence of both the trifluoromethyl group and the benzyl ether linkage, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYNUJDVWTSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211870 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-72-9 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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